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Compound of Interest

Compound Name:
2,3-Difluoro-4-

hydroxyphenylboronic acid

Cat. No.: B581471 Get Quote

An In-depth Technical Guide to 2,3-Difluoro-4-hydroxyphenylboronic acid (CAS 1261169-

72-5)

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-
hydroxyphenylboronic acid, a key building block in modern medicinal chemistry. The

information is tailored for researchers, scientists, and professionals involved in drug

development and organic synthesis, with a focus on its properties, synthesis, and applications.

Core Properties and Safety Information
2,3-Difluoro-4-hydroxyphenylboronic acid is a solid organic compound valued for its utility in

carbon-carbon bond formation. Its chemical structure incorporates a difluorinated phenyl ring, a

hydroxyl group, and a boronic acid moiety, making it a versatile reagent in organic synthesis.

Physicochemical Properties
The key physicochemical properties of 2,3-Difluoro-4-hydroxyphenylboronic acid are

summarized in the table below. These predicted and observed values are essential for

experimental design and process development.
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Property Value Source

CAS Number 1261169-72-5 [1][2][3]

Molecular Formula C₆H₅BF₂O₃ [1][2]

Molecular Weight 173.91 g/mol [1][2]

Physical Form Solid

Boiling Point (Predicted) 340.1 ± 52.0 °C [1]

Density (Predicted) 1.52 ± 0.1 g/cm³ [1]

Purity Typically ≥97%

InChI Key
GKKFIHYGEYECQH-

UHFFFAOYSA-N

Safety and Handling
Proper handling and storage are critical to ensure the stability of the compound and the safety

of laboratory personnel. The compound is classified as an irritant.[1]
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Safety Aspect Recommendation Source

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

[4][5]

Precautionary Statements

P261 (Avoid breathing dust),

P280 (Wear protective

gloves/eye protection),

P305+P351+P338 (IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing)

[5]

Storage Conditions

Store in an inert atmosphere at

2-8°C. Keep containers tightly

closed and in a dry, well-

ventilated place.

[2]

Personal Protective Equipment

Wear protective clothing,

gloves, safety glasses, and a

dust respirator. Use in a well-

ventilated area.

[4][6]

Spill Cleanup

Use dry clean-up procedures

to avoid generating dust.

Collect spilled material in a

clean, dry, sealable, labeled

container for disposal.

[6]

Synthesis and Spectroscopic Characterization
General Synthetic Pathway
While specific synthesis documentation for 2,3-Difluoro-4-hydroxyphenylboronic acid is not

detailed in the provided results, a common method for preparing hydroxyphenylboronic acids
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involves a multi-step process starting from a corresponding bromophenol.[7][8] The hydroxyl

group is first protected, followed by the formation of a Grignard reagent, which then reacts with

a borate ester. A final deprotection step yields the desired product.

Below is a diagram illustrating a plausible synthetic workflow for this compound.

1,2-Difluoro-4-bromobenzene

Protection of Hydroxyl Group
(e.g., with a silyl ether)

1. Hydroxylation

Formation of Grignard Reagent
(with Mg in THF)
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Reaction with Borate Ester
(e.g., Trimethyl borate)

3. Grignard Formation

Hydrolysis/Deprotection
(Acidic workup)

4. Borylation

2,3-Difluoro-4-hydroxyphenylboronic acid

5. Deprotection

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2,3-Difluoro-4-hydroxyphenylboronic acid.
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Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and purity assessment. While

specific spectra for this compound are not publicly available, the expected characteristics can

be inferred.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons and the hydroxyl protons. The coupling patterns of the aromatic protons will

be influenced by the fluorine substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons,

with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the

electron-donating hydroxyl group. The carbon atom attached to the boron will also have a

characteristic chemical shift.

¹⁹F NMR: This technique would show signals corresponding to the two non-equivalent

fluorine atoms on the aromatic ring.

¹¹B NMR: The ¹¹B NMR spectrum is characteristic for boronic acids and would confirm the

presence of the boron atom, typically showing a signal in a specific range.[9]

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad

band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl and

boronic acid groups. C-F stretching vibrations and aromatic C-H and C=C stretching bands

would also be present.[9]

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding

to the compound's molecular weight, along with characteristic fragmentation patterns.[9]

Applications in Drug Discovery and Development
Boronic acids are foundational in medicinal chemistry, primarily due to their role as versatile

building blocks in the synthesis of complex organic molecules.[10][11][12] Their significance

has grown since the FDA approval of bortezomib, a boronic acid-containing drug.[10][13]
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The most prominent application of 2,3-Difluoro-4-hydroxyphenylboronic acid is in the

Suzuki-Miyaura cross-coupling reaction.[14][15] This palladium-catalyzed reaction forms a

carbon-carbon bond between the boronic acid and an organohalide (or triflate), enabling the

synthesis of biaryls and other conjugated systems that are common motifs in pharmacologically

active compounds.[14][16][17]

The fluorine and hydroxyl substituents on the phenyl ring of this specific boronic acid allow for

fine-tuning of the physicochemical properties (e.g., lipophilicity, metabolic stability, and binding

interactions) of the final drug candidate.[11]

Core Building Blocks
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Caption: Role of the boronic acid in the drug discovery pipeline via Suzuki coupling.
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Experimental Protocol: Representative Suzuki-Miyaura
Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura reaction, which can

be adapted for 2,3-Difluoro-4-hydroxyphenylboronic acid.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

Aryl halide (e.g., aryl bromide) (1.0 mmol)

2,3-Difluoro-4-hydroxyphenylboronic acid (1.2 mmol)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0-3.0 mmol)

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

To a reaction vessel, add the aryl halide, 2,3-Difluoro-4-hydroxyphenylboronic acid, and

the base.

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

Add the solvent system and the palladium catalyst under the inert atmosphere.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (monitored by TLC or LC-MS).

After the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl

compound.

Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
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Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion
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2,3-Difluoro-4-hydroxyphenylboronic acid (CAS 1261169-72-5) is a highly valuable reagent

for the scientific research and drug development community. Its primary application in Suzuki-

Miyaura cross-coupling reactions provides a powerful method for constructing the complex

molecular architectures required for modern therapeutics. A thorough understanding of its

properties, handling requirements, and reaction mechanisms is crucial for its effective and safe

utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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